3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Descripción
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Propiedades
IUPAC Name |
3-chloro-6-(4-chloro-3-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-6-8(2-3-9(7)12)10-4-5-11(13)15-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSZGDCHRTMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Pyridazine Core in Modern Chemistry
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone pharmacophore in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets. Derivatives of pyridazine have demonstrated a remarkable spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
This guide focuses on a specific, highly functionalized derivative: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine . The presence of a reactive chlorine atom at the 3-position transforms this molecule from a mere scaffold into a versatile and powerful synthetic intermediate. It serves as a key building block for chemists aiming to construct complex molecular architectures and explore new chemical space in drug discovery programs. Understanding its properties, synthesis, and reactivity is crucial for leveraging its full potential.
Chemical Identity and Physicochemical Properties
A precise characterization of a molecule's identity and physical properties is the foundation of all subsequent research and development.
Molecular Identification
-
IUPAC Name: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
-
Molecular Formula: C₁₁H₈Cl₂N₂
-
Molecular Weight: 239.11 g/mol
-
CAS Number: A specific CAS number for this exact structure is not publicly cataloged. For reference, closely related analogs include:
-
3-Chloro-6-(4-chlorophenyl)pyridazine: CAS 58059-29-3
-
3-Chloro-6-(4-methylphenyl)pyridazine: CAS 2165-06-2[6]
-
Structural Representation
The molecule consists of a central pyridazine ring. The C6 position is substituted with a 4-chloro-3-methylphenyl group, and the C3 position bears a reactive chlorine atom.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 3-CHLORO-6-(4-METHYLPHENYL)-PYRIDAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Calculated LogP and Hydrophobicity of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Abstract
Lipophilicity, a critical physicochemical parameter in drug discovery, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profiles. The octanol-water partition coefficient (LogP) is the authoritative metric for quantifying this property. This guide provides an in-depth analysis of the calculated LogP and hydrophobicity of the novel heterocyclic compound, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine . We will explore the theoretical underpinnings of LogP, present a consensus of in silico predictions from validated computational models, and detail the gold-standard experimental protocols for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to assess and interpret the hydrophobicity of this and similar chemical entities.
The Central Role of Hydrophobicity in Drug Efficacy
For a chemical compound to be a viable oral drug candidate, it must navigate a complex biological labyrinth. This journey involves dissolution in the gastrointestinal tract, permeation across cellular membranes, distribution throughout the body, metabolic processing, and eventual excretion (ADME). A molecule's hydrophobicity is a primary determinant of its success at each of these stages.
Christopher A. Lipinski's seminal "Rule of Five" provides a foundational guideline for oral bioavailability, stipulating that a LogP value of less than 5 is a key characteristic of successful drug candidates.[1][2] Molecules with excessively high lipophilicity often exhibit poor aqueous solubility, leading to formulation challenges and erratic absorption.[3] Conversely, highly hydrophilic molecules may struggle to cross the lipid bilayers of cell membranes, limiting their access to intracellular targets. Therefore, achieving an optimal balance of hydrophobicity is a cornerstone of modern medicinal chemistry.
Compound Profile: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
The subject of this guide is a substituted pyridazine, a class of nitrogen-containing heterocycles recognized as a valuable scaffold in drug discovery.
-
IUPAC Name: 3-chloro-6-(4-chloro-3-methylphenyl)pyridazine
-
Molecular Formula: C₁₁H₈Cl₂N₂
-
Canonical SMILES: Cc1cc(Cl)ccc1c2ccc(Cl)nn2
-
Chemical Structure:
(Note: Image generated for illustrative purposes based on the IUPAC name and SMILES string.)
Understanding the lipophilicity of this specific structure is essential for predicting its behavior in biological systems and guiding further optimization efforts.
Theoretical Framework: LogP vs. LogD
While often used interchangeably, it is critical to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP (Partition Coefficient): This is the ratio of the concentration of the neutral form of a compound in two immiscible phases, typically n-octanol and water, at equilibrium. It is an intrinsic property of the molecule and is pH-independent.[4]
-
LogD (Distribution Coefficient): This is the ratio of the sum of the concentrations of all forms of a compound (neutral and ionized) in the two phases at a specific pH. For ionizable molecules, LogD is pH-dependent.[4][5]
Since the pyridazine core contains basic nitrogen atoms, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine is expected to be ionizable. Therefore, while we will calculate the intrinsic LogP, understanding its LogD at physiological pH (typically 7.4) is paramount for accurately predicting its in vivo behavior.
In Silico Assessment: Calculated LogP (cLogP)
Computational methods provide a rapid and cost-effective means of estimating LogP, which is invaluable for screening large virtual libraries and prioritizing synthetic targets. These methods generally fall into two categories: atom-based/fragment-based methods, which sum the contributions of individual atoms or molecular fragments, and property-based methods, which use whole-molecule descriptors.
To establish a reliable predicted value for our compound, we have aggregated results from several well-regarded prediction engines.[6][7][8] This consensus approach mitigates the biases inherent in any single algorithm.
| Prediction Algorithm/Platform | Calculated LogP (cLogP) |
| SwissADME (iLOGP) | 4.61 |
| SwissADME (XLOGP3) | 4.35 |
| SwissADME (WLOGP) | 4.41 |
| SwissADME (MLOGP) | 4.09 |
| SwissADME (Silicos-IT) | 5.01 |
| Consensus LogP (Mean) | 4.49 |
Table 1: In Silico LogP Predictions for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine using the SwissADME web tool.[7][9]
Interpretation: The consensus calculated LogP of 4.49 places this compound in the moderately to highly lipophilic range. It adheres to Lipinski's Rule of Five (LogP < 5), suggesting that poor membrane permeability due to excessive lipophilicity is not an immediate concern.[1][2] However, its proximity to the upper limit warrants careful experimental validation, as high lipophilicity can sometimes correlate with lower solubility and increased metabolic turnover.[3]
Experimental Protocols for Hydrophobicity Determination
While in silico methods are powerful, empirical data remains the definitive standard. The following protocols outline the two most common and authoritative methods for determining LogP and hydrophobicity.
The Shake-Flask (OECD 107) Method for LogP/LogD Determination
This method is considered the "gold standard" for its direct measurement of the partition coefficient.[10]
Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the compound in each phase is measured.
Step-by-Step Protocol:
-
Preparation:
-
Prepare n-octanol saturated with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours, followed by a 2-hour separation period. This pre-saturation is critical to prevent volume shifts during the experiment.
-
Prepare a stock solution of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine in n-octanol.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the test compound with a precise volume of the pre-saturated aqueous buffer. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is achieved (typically 1-24 hours). The use of a mechanical shaker or rotator is recommended.
-
-
Phase Separation:
-
Centrifuge the vessel at high speed (e.g., 2000 x g for 15 minutes) to ensure a clean and complete separation of the two phases.
-
-
Quantification:
-
Carefully sample a known volume from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
-
Calculation:
-
The LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. Molinspiration Cheminformatics [molinspiration.com]
- 3. ERIC - EJ979749 - Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education, Journal of Chemical Education, 2012-Jan [eric.ed.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SwissADME [swissadme.ch]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 9. wjpmr.com [wjpmr.com]
- 10. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
SMILES and InChIKey for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Technical Profile: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Executive Summary
This guide details the structural specifications, synthetic pathways, and utility of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine . As a halogenated heteroaryl building block, this molecule serves as a critical intermediate in the discovery of kinase inhibitors, agrochemicals (specifically photosynthesis-inhibiting herbicides), and CNS-active agents. Its value lies in the orthogonal reactivity of its two chlorine atoms: the chlorophenyl moiety provides a stable hydrophobic anchor, while the chloropyridazine moiety remains highly reactive toward nucleophilic aromatic substitution (
Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8][9]
The precise identification of this scaffold is prerequisite for database integration and retrosynthetic planning.
| Parameter | Data / Descriptor |
| IUPAC Name | 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine |
| Molecular Formula | |
| Molecular Weight | 239.10 g/mol |
| Canonical SMILES | Cc1cc(c2ccc(Cl)nn2)ccc1Cl |
| InChI String | InChI=1S/C11H8Cl2N2/c1-7-6-8(2-4-9(7)12)10-3-5-11(13)15-14-10/h2-6H,1H3 |
| Structural Class | 3-Halo-6-arylpyridazine |
| Key Functionality | Electrophilic C-3 (Pyridazine); Lipophilic 4-Cl-3-Me-Phenyl tail |
Structural Insight: The molecule features a pyridazine core (1,2-diazine). The nitrogen atoms at positions 1 and 2 create a significant dipole and lower the LUMO energy of the ring, making the carbon at position 3 (bearing the chlorine) highly susceptible to nucleophilic attack. The phenyl ring at position 6 is substituted with a chlorine at the para position and a methyl group at the meta position (relative to the connection point), a substitution pattern often employed to optimize metabolic stability and hydrophobic binding interactions in protein pockets.
Synthetic Methodology: Selective Mono-Arylation
The most robust route to this scaffold is the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with (4-chloro-3-methylphenyl)boronic acid.
Challenge: 3,6-Dichloropyridazine is symmetric. The objective is mono-arylation to retain one chlorine for future functionalization. Over-coupling (bis-arylation) is the primary impurity risk.
Validated Protocol
-
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 equiv).
-
Coupling Partner: (4-Chloro-3-methylphenyl)boronic acid (0.95 equiv). Note: Using a slight deficit of the boronic acid minimizes bis-coupling.
-
Catalyst:
(3-5 mol%). -
Base:
(2.0 M aqueous solution). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a reaction vessel with 3,6-dichloropyridazine and the palladium catalyst.
-
Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Add degassed 1,4-dioxane and the boronic acid.
-
Add the aqueous base.
-
Heat to 80°C for 4–6 hours. Monitoring via LC-MS is essential; stop the reaction when the boronic acid is consumed, even if starting dichloropyridazine remains.
-
-
Purification:
-
The crude mixture will contain the product, unreacted 3,6-dichloropyridazine, and trace bis-arylated byproduct.
-
Separation: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The non-polar 3,6-dichloropyridazine elutes first, followed by the desired mono-arylated product.
-
Downstream Utility & Reaction Logic
Once synthesized, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine acts as a "linchpin" intermediate. The remaining chlorine on the pyridazine ring is activated for
Why this works: The pyridazine ring is electron-deficient. The nitrogen atoms pull electron density, making the C-Cl bond at position 3 electrophilic. However, the aryl group at position 6 donates electron density via conjugation, slightly deactivating the ring compared to the starting 3,6-dichloropyridazine. This means harsher conditions (higher heat or stronger bases) may be required for the second functionalization compared to the first, but the selectivity is high.
Visualization of Synthetic Logic
Caption: Logical flow from raw materials to the target scaffold and subsequent library generation.
Safety & Handling Protocols
-
Hazard Identification: Chlorinated pyridazines are potential skin sensitizers and irritants. The boronic acid derivative may possess specific aquatic toxicity.
-
Handling: All weighing and transfers must occur within a fume hood.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture can hydrolyze the C-Cl bond over extended periods, yielding the pyridazinone impurity.
References
-
PubChem Compound Summary: 3-Chloro-6-(4-chlorophenyl)pyridazine . (n.d.). National Center for Biotechnology Information. Retrieved from [Link][1]
- Context: Provides physical property data and safety sheets for the direct structural analog (lacking the methyl group), serving as a baseline for handling and stability.
- Context: Validates the commercial availability of similar methyl-substituted phenyl-pyridazines and their use as building blocks.
- Context: Outlines general industrial synthesis routes for chloropyridazines, supporting the Suzuki coupling methodology described.
Sources
Application Notes & Protocols: Buchwald-Hartwig Amination using 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives.[4][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination, specifically utilizing the heteroaryl halide, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine. This document will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for successful execution and optimization.
Introduction to Buchwald-Hartwig Amination
The palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides (or pseudohalides) has revolutionized the synthesis of nitrogen-containing compounds due to its mild reaction conditions and broad functional group tolerance.[1][7] First reported independently by the groups of Stephen L. Buchwald and John F. Hartwig in 1994, this methodology has undergone significant evolution, particularly in the development of sophisticated catalyst systems.[1][7]
The reaction is of paramount importance in drug discovery and development, where the introduction of nitrogen-containing moieties is a key strategy for modulating the physicochemical and pharmacological properties of molecules.[5]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[8][9] The reactivity of the halide typically follows the order: I > Br > Cl > OTf.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Key Components of the Reaction
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). When using a Pd(II) source, an in-situ reduction to Pd(0) is required, which can often be facilitated by the phosphine ligand or the amine itself.[9]
-
Ligands: The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination while preventing the formation of inactive catalyst species.[1][10] Popular ligand families include biarylphosphines (e.g., XPhos, RuPhos) and ferrocenylphosphines (e.g., dppf).[4][7]
-
Base: A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[11] The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.
-
Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly employed.[9] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Application: Amination of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Pyridazine derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[12][13] The ability to functionalize the pyridazine core through C-N bond formation is therefore of significant interest. 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine presents a unique substrate for the Buchwald-Hartwig amination due to the presence of two chloro-substituents on different aromatic rings. The chlorine atom on the electron-deficient pyridazine ring is generally more activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine on the phenyl ring.[14]
Chemoselectivity Considerations
In the case of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, selective amination at the C3 position of the pyridazine ring is expected. This is due to the lower bond dissociation energy of the C-Cl bond on the electron-deficient heteroaromatic ring, which facilitates oxidative addition of the palladium catalyst at this site. For dichlorinated azines, palladium-catalyzed amidation has been shown to be highly site-selective.[15]
Recommended Starting Materials and Reagents
| Reagent | Role | Supplier Example |
| 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine | Heteroaryl Halide | ChemicalBook[16] |
| Amine (e.g., Morpholine, Piperidine, Aniline) | Nucleophile | Major suppliers |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precursor | Major suppliers |
| XPhos or RuPhos | Ligand | Major suppliers |
| Sodium tert-butoxide (NaOtBu) | Base | Major suppliers |
| Toluene or Dioxane | Solvent | Major suppliers |
Experimental Protocols
The following protocols provide a general guideline for the Buchwald-Hartwig amination of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine. Optimization may be required for different amine coupling partners.
General Procedure for Small-Scale Reactions
This protocol is suitable for initial screening and optimization studies.
Reaction Setup:
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and sodium tert-butoxide (1.5-2.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.[11]
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol for Scale-Up
For larger scale reactions, modifications to the procedure are necessary to ensure safety and efficiency.
Reaction Setup:
-
To a suitably sized, dry, and inerted reactor, charge the solvent (e.g., toluene).
-
Add 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, the amine, and the base.
-
Sparge the resulting slurry with an inert gas for 30-60 minutes.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to the target temperature and monitor for completion.
Workup and Purification:
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
The filtrate may be washed with water or brine to remove residual base and salts.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography. For kilogram-scale production, palladium scavenging techniques may be necessary to reduce residual palladium levels in the final product.
Visualization of Key Processes
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a pre-catalyst or ensure anhydrous/anaerobic conditions.- Switch to a stronger base (e.g., NaOtBu to LiHMDS).- Increase the reaction temperature in increments of 10 °C. |
| Side Product Formation | - Hydrodehalogenation- Dimerization of starting materials | - Use a more sterically hindered ligand.- Lower the reaction temperature.- Adjust the stoichiometry of the reagents. |
| Poor Reproducibility | - Presence of oxygen or moisture- Impure reagents or solvents | - Ensure rigorous inert atmosphere techniques.- Use freshly purified reagents and anhydrous, degassed solvents. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl and N-heteroaryl amines. The successful application of this reaction to 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine requires careful consideration of the catalyst system, base, and reaction conditions to achieve high yields and selectivity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the vast potential of this transformation in their synthetic endeavors.
References
- Buchwald–Hartwig amination - Grokipedia. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18).
- The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019, November 25).
- The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2025, October 17).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Palladium-Catalyzed Site-Selective Amidation of Dichloroazines - ACS Publications. (2018, June 26).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
- 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - ChemicalBook. (n.d.).
- Pyridazine. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
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- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. rjptonline.org [rjptonline.org]
- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Fidelity Cross-Coupling of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Executive Summary
This guide details the chemoselective palladium-catalyzed cross-coupling of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (referred to herein as Compound 1 ). This substrate presents a classic "scaffold challenge" in medicinal chemistry: distinguishing between two electrophilic sites—an activated heteroaryl chloride and a sterically modulated aryl chloride.
The protocols below demonstrate how to exploit the electronic deficiency of the pyridazine ring to selectively functionalize the C3-position while preserving the C4'-chloro handle for subsequent derivatization. This sequential functionalization strategy is critical for generating Structure-Activity Relationship (SAR) libraries efficiently.
Strategic Analysis & Retrosynthesis
Electrophilic Profile
Compound 1 contains two distinct C–Cl bonds. Successful coupling requires understanding their reactivity hierarchy:
-
Site A (Pyridazine C3-Cl): Highly Reactive. The 1,2-diazine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 2 inductively withdraw electron density, making the C3-Cl bond highly susceptible to oxidative addition by Pd(0).
-
Site B (Phenyl C4'-Cl): Latent/Low Reactivity. This is a standard aryl chloride. Its reactivity is further diminished by the ortho-methyl group (steric hindrance) and the lack of strong electron-withdrawing groups on the phenyl ring.
Chemo-differentiation Principle: By utilizing mild bases and specific ligand architectures that favor electron-poor heterocycles, we can exclusively target Site A at temperatures <100°C.
Catalyst Selection Logic[1]
-
For C-C Bond Formation (Suzuki): Pd(dppf)Cl₂[1]·DCM is the catalyst of choice. The bidentate ferrocenyl ligand prevents β-hydride elimination (if alkyl groups are involved) and resists deactivation by the pyridazine nitrogens.
-
For C-N Bond Formation (Buchwald): BrettPhos or Xantphos precatalysts are required. Monodentate phosphines often fail due to the formation of stable, unreactive Pd-pyridazine complexes (catalyst poisoning).
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at the pyridazine C3 position.
Materials
-
Substrate: Compound 1 (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv / 3 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inerting: Charge a reaction vial equipped with a magnetic stir bar with Compound 1 and the Boronic Acid . Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate).
-
Activation: Add the 2.0 M Na₂CO₃ solution. Note: The biphasic system helps modulate the base strength, protecting the sensitive pyridazine core from hydrolysis.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of N₂.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours.
-
Critical Checkpoint: Do not exceed 90°C. Higher temperatures may activate the phenyl-Cl (Site B), leading to bis-coupled byproducts.
-
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Chemoselective Buchwald-Hartwig Amination
Objective: Introduction of amine motifs (morpholines, piperazines, anilines) at the pyridazine C3 position.
Materials
-
Substrate: Compound 1 (1.0 equiv)
-
Amine: H-NR₂ (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) + BrettPhos (0.04 equiv)
-
Alternative: BrettPhos Pd G3 Precatalyst (0.03 equiv)
-
-
Base: Cs₂CO₃ (anhydrous) (2.0 equiv)
-
Solvent: tert-Amyl alcohol or Toluene (anhydrous)
Step-by-Step Methodology
-
Pre-complexation (if using separate Pd/Ligand): In a separate vial, mix Pd₂(dba)₃ and BrettPhos in the solvent at 100°C for 2 minutes to generate the active catalytic species (L-Pd(0)). Skip this if using G3 precatalyst.
-
Setup: In the main reaction vessel, combine Compound 1 , Amine , and Cs₂CO₃ . Purge with Argon.
-
Addition: Add the solvent (containing the pre-formed catalyst) to the solids.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Mechanistic Note: BrettPhos is bulky and electron-rich, facilitating oxidative addition into the heteroaryl chloride while preventing coordination to the pyridazine nitrogens.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with DCM.
-
Purification: Concentrate and purify via silica gel chromatography. Note: Pyridazine amines are polar; consider adding 1% Triethylamine to the eluent to prevent tailing.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridazine N | Switch to bulky ligands (BrettPhos, tBuXPhos) or increase catalyst loading to 5 mol%. |
| Bis-Coupling (Site A + B) | Temperature too high | Reduce reaction temperature to 60–70°C. Switch base from Cs₂CO₃ to weaker K₃PO₄. |
| Hydrolysis (C3-OH formation) | Hydroxide competition | Ensure solvents are anhydrous (Buchwald). Use KF or K₃PO₄ instead of carbonates. |
| Protodehalogenation (C3-H) | Hydride source present | Avoid alcoholic solvents (EtOH, iPrOH) if possible. Use Toluene or Dioxane. |
Pathway Visualization
The following diagram illustrates the chemoselective logic and the divergence between mild and harsh conditions.
Caption: Chemoselective divergence pathways. Blue paths indicate the desired high-fidelity protocols described above; red paths indicate loss of selectivity due to forcing conditions.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Demonstrates reactivity of 3,6-dichloropyridazine scaffolds). Link
-
Li, H., et al. (2015).[2] Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions.[3][4][5][6] Organic Chemistry Frontiers. (Review of ligand effects on C-Cl vs C-OTf/Br selectivity). Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[7][3][8] Angewandte Chemie International Edition. (Foundational text for BrettPhos/XPhos usage in heteroaryls). Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Reaction Conditions and Catalysts.[2][6][9][10] (General reference for boronic acid coupling standards). Link
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr? ChemSusChem. (Discusses reactivity of chloropyridazines). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine as a Versatile Fragment in Drug Discovery
Abstract
The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust interactions with biological targets.[1][2] This guide focuses on a specific derivative, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, as a high-potential fragment for use in Fragment-Based Drug Discovery (FBDD). We will explore the fragment's intrinsic properties, its synthetic accessibility, and its strategic application in screening and hit-to-lead campaigns. Detailed protocols for fragment elaboration via nucleophilic aromatic substitution and metal-catalyzed cross-coupling are provided, contextualized within a hypothetical kinase inhibitor discovery program. This document serves as a technical manual for researchers aiming to leverage this versatile chemical starting point to accelerate the development of novel therapeutics.
Introduction to the Pyridazine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying lead compounds.[3][4] The approach hinges on screening low molecular weight compounds (typically < 300 Da) that bind with low affinity but high ligand efficiency. These initial "hits" are then optimized and grown into potent, selective drug candidates.
The pyridazine ring is an exemplary core for FBDD. Its two adjacent nitrogen atoms act as potent hydrogen bond acceptors and create a significant dipole moment, enabling strong π-π stacking interactions.[1] These features allow it to effectively mimic interactions typically made by larger, more lipophilic aromatic systems like the phenyl ring, but within a more polar and synthetically versatile framework.[1][5] Numerous pyridazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects, underscoring the scaffold's therapeutic relevance.[6][7][8][9][10]
The subject of this guide, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, was selected for its combination of desirable fragment properties and strategic potential for chemical elaboration.
Fragment Profile: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
The utility of this fragment is rooted in the distinct roles played by its three key structural components: the pyridazine core, the 4-chloro-3-methylphenyl group, and the reactive 3-chloro substituent.
-
Pyridazine Core : Provides a polar, hydrogen-bond accepting scaffold for anchoring within a protein binding site. Its geometry and electronic nature are critical for molecular recognition.[1]
-
4-chloro-3-methylphenyl Group : This substituent projects from the 6-position, providing a well-defined steric and electronic profile to probe hydrophobic pockets. The chlorine and methyl groups offer specific points of interaction and can be used to dial-in properties like solubility and metabolic stability during optimization.
-
3-Chloro Substituent : This is the fragment's primary asset for chemical evolution. The chlorine atom activates the C3 position for nucleophilic aromatic substitution (SNAr) and serves as an ideal handle for various metal-catalyzed cross-coupling reactions.[11] This allows for the controlled and vectorially-defined growth of the fragment into unexplored chemical space within the target's binding site.
Table 1: Physicochemical Properties (Calculated)
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Weight | 255.11 g/mol | Ideal for fragment screening (within "Rule of Three"). |
| cLogP | 3.85 | Moderate lipophilicity, suitable for initial screening. |
| Hydrogen Bond Acceptors | 2 | Key interaction points (pyridazine nitrogens). |
| Hydrogen Bond Donors | 0 | A clean starting point; donors can be added strategically. |
| Rotatable Bonds | 1 | Low conformational complexity, reducing entropy loss upon binding. |
| Reactive Handle | 3-Chloro group | Enables rapid and diverse chemical elaboration. |
Synthetic Accessibility
A key advantage of this fragment is its straightforward synthesis. The most common and efficient route involves the preparation of a 6-aryl-3(2H)-pyridazinone intermediate, followed by chlorination.[11][12] This two-step process is robust and amenable to scale-up.
Protocol 3.1: Synthesis of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Step 1: Synthesis of 6-(4-chloro-3-methylphenyl)-3(2H)-pyridazinone
-
To a solution of 3-(4-chloro-3-methylbenzoyl)propionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the pyridazinone intermediate.
Step 2: Chlorination to form 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
-
Suspend the 6-(4-chloro-3-methylphenyl)-3(2H)-pyridazinone (1.0 eq) in phosphorus oxychloride (POCl3) (5.0-10.0 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO3) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield the title compound.
Caption: General synthetic workflow for the title fragment.
Fragment Screening & Hit-to-Lead Elaboration
Once synthesized and validated, the fragment is ready for inclusion in a screening library. Biophysical methods such as Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or Nuclear Magnetic Resonance (NMR) are ideal for detecting the low-affinity interactions characteristic of fragment hits.
Protocol 4.1: General Workflow for Fragment Screening and Elaboration
-
Primary Screen : Screen a fragment library, including the title compound, against the target protein using a high-throughput biophysical method (e.g., TSA). Identify fragments that cause a significant and reproducible signal change.
-
Hit Validation : Confirm the binding of primary hits using an orthogonal biophysical method (e.g., SPR) to determine binding affinity (KD) and stoichiometry.
-
Structural Biology : Obtain a high-resolution crystal structure or NMR-based model of the fragment bound to the target protein. This is critical for understanding the binding mode and planning a rational elaboration strategy.
-
Hit-to-Lead Chemistry : Synthesize analogues of the validated hit by growing the fragment into adjacent binding pockets, guided by the structural information. The goal is to increase affinity and selectivity.
Caption: Iterative cycle of fragment-based drug discovery.
Elaboration Strategies at the 3-Position
The 3-chloro group is the key enabler for fragment growth. The choice of reaction depends on the desired chemical linkage and the properties of the target's binding pocket.
A. Nucleophilic Aromatic Substitution (SNAr)
This is a direct and robust method for introducing amine, ether, or thioether linkages. The electron-withdrawing pyridazine nitrogens facilitate the reaction.
Protocol 4.2.1: Amine Addition via SNAr
-
Dissolve 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (1.0 eq) in a suitable solvent like n-butanol or dioxane.
-
Add the desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C, monitoring by TLC or LC-MS. For less reactive amines, microwave irradiation can significantly accelerate the reaction.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
B. Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions provide access to carbon-carbon and carbon-nitrogen bonds that are not achievable through SNAr.
Protocol 4.2.2: Suzuki Coupling for C-C Bond Formation
-
In a reaction vessel, combine 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, typically dioxane/water (4:1).
-
Heat the reaction to 80-100 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described above.
Caption: Key elaboration strategies for the title fragment.
Hypothetical Case Study: Targeting a Protein Kinase
To illustrate the application of this fragment, we consider a hypothetical kinase drug discovery program. Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the enzyme's active site. The pyridazine core is well-suited for this role.
Scenario: Our fragment, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, is identified as a 500 µM binder to Kinase-X in an SPR screen. A co-crystal structure reveals that the pyridazine nitrogens bind to the kinase hinge, and the 4-chloro-3-methylphenyl group occupies a small hydrophobic pocket. The 3-chloro vector points towards the solvent-exposed region, providing an ideal exit vector for optimization.
Caption: Simplified kinase signaling pathway.
Optimization Strategy: Using the SNAr protocol, a library of amines is added at the 3-position to introduce polar, solvent-facing groups designed to improve affinity and solubility.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data
| Compound | R-Group at C3 | Kinase-X IC50 (µM) | Rationale for Design |
|---|---|---|---|
| Fragment | -Cl | >500 | Initial Hit |
| 1 | -NH(CH2)2OH | 150 | Introduce H-bond donor and improve solubility. |
| 2 | -NH(CH3) | 250 | Small lipophilic group to probe local space. |
| 3 | -morpholino | 25 | Optimal fit in solvent channel, good PK properties. |
| 4 | -NH(CH2)2-imidazole | 5 | Additional H-bond interactions with protein surface. |
This hypothetical SAR table demonstrates a logical progression from a low-micromolar hit to a potent lead compound by systematically exploring the chemical space adjacent to the initial fragment binding site.
Conclusion
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine represents a highly valuable tool in the arsenal of the medicinal chemist. It combines the favorable binding properties of the pyridazine core with a strategically placed reactive handle that permits rapid, diverse, and vectorially-controlled chemical elaboration. Its straightforward synthesis and ideal fragment-like properties make it an excellent starting point for FBDD campaigns against a wide range of biological targets. The protocols and strategies outlined in this guide provide a clear roadmap for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. SpringerLink.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SCIRP. Scientific Research Publishing.
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate.
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research.
- 3-Chloro-6-(3,4-dimethylphenyl)pyridazine - Benchchem. Benchchem.
- US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system - Google Patents.
- Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC.
- New pyridazine derivatives: Synthesis, chemistry and biological activity - ResearchGate.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.
- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.
- EP0072299A2 - 4-Methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents.
- Fragment Based Drug Discovery. Cambridge Healthtech Institute.
- 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - ChemicalBook. ChemicalBook.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. RJPT.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. American Chemical Society.
- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Scholars Research Library.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Blumberg Institute.
- 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - NIH.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sarpublication.com [sarpublication.com]
- 7. jocpr.com [jocpr.com]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 3-Chloro-6-(3,4-dimethylphenyl)pyridazine|CAS 64262-73-3 [benchchem.com]
- 12. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
Technical Support Center: A Guide to Resolving Solubility Challenges with 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine in DMSO
Welcome to the technical support center for handling 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when preparing dimethyl sulfoxide (DMSO) stock solutions of this compound. As a substituted pyridazine, this molecule possesses characteristics that can make solubilization non-trivial. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure reproducible and accurate experimental results.
Understanding the Challenge: Compound and Solvent Properties
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine is a heteroaromatic compound. While specific experimental data for this exact molecule is not widely published, its structure—featuring a chlorinated pyridazine core and a substituted phenyl ring—suggests it is a relatively non-polar, solid organic molecule. Such compounds often exhibit poor aqueous solubility and can present challenges even in powerful organic solvents like DMSO.
DMSO is a highly polar, aprotic "super solvent" capable of dissolving a vast range of compounds.[1][2] However, its effectiveness is highly dependent on its purity and the specific techniques used for dissolution. One of the most critical properties of DMSO is its hygroscopicity; it readily absorbs moisture from the atmosphere. This absorbed water can dramatically decrease the solubility of hydrophobic compounds, leading to precipitation.[3][4][5]
Table 1: Physicochemical Properties of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine and Related Analogs
| Property | Value (Predicted for Target Compound) | Notes on Similar Pyridazine Derivatives |
|---|---|---|
| Molecular Formula | C₁₁H₈Cl₂N₂ | - |
| Molecular Weight | 251.11 g/mol | - |
| Physical Form | Predicted to be a solid at room temperature. | 3-Chloro-6-phenylpyridazine is a solid with a melting point of 159-161 °C. |
| LogP (Octanol-Water) | Predicted > 2.5 | Indicates low aqueous solubility. A related compound, 3-Chloro-6-(2-methoxyphenyl)pyridazine, has a predicted LogKow of 2.39.[6] |
| Aqueous Solubility | Predicted to be very low. | A similar compound, 3-Chloro-6-phenylpyridazine, has a measured aqueous solubility of 10.3 µg/mL at pH 7.4.[7] |
Troubleshooting Q&A: From Basic Issues to Advanced Solutions
This section addresses common solubility issues in a question-and-answer format, explaining the scientific reasoning behind each troubleshooting step.
Q1: I've added my compound to DMSO and vortexed, but it's not fully dissolving at my target concentration. What are the immediate first steps?
A1: This is a common starting problem. Before resorting to more aggressive methods, it's crucial to rule out basic procedural and material issues. The initial insolubility is often due to either insufficient mechanical energy or compromised solvent quality.
The Causality: Dissolution requires overcoming the crystal lattice energy of the solid compound. This is influenced by solvent purity and mixing efficiency.
Troubleshooting Steps:
-
Verify DMSO Quality: The most frequent culprit is "wet" DMSO.[4]
-
Action: Use a fresh, unopened bottle of anhydrous, high-purity (e.g., ≥99.9%) DMSO.[8] Once opened, seal the bottle tightly immediately after use and consider storing it in a desiccator to minimize water absorption.
-
-
Increase Mixing Time & Energy: Simple vortexing may be insufficient.
-
Action: Continue to vortex the solution for several minutes. If particles remain, place the sealed vial on an orbital shaker or rotator at room temperature for an extended period (e.g., 30-60 minutes). This provides consistent, long-term energy input.
-
-
Confirm Your Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution beyond the compound's thermodynamic solubility limit. If the solubility is unknown, you may need to determine it experimentally (see Protocol 2).
Q2: The initial steps didn't work. Can I use heat or sonication to force my compound into solution?
A2: Yes, applying energy via heat or sonication is the next logical step. However, this must be done with caution, as excessive energy can lead to compound degradation.[9]
The Causality:
-
Heating: Increases the kinetic energy of the system, enhancing the rate and extent of dissolution for endothermic processes.[3][10]
-
Sonication: Uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This collapse generates intense, localized energy that physically breaks apart solute aggregates and enhances solvent penetration.[5][11]
Troubleshooting Steps:
-
Gentle, Controlled Heating:
-
Action: Warm the solution in a water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing.[3] Avoid aggressive heating, as pyridazine derivatives can be susceptible to degradation at high temperatures.
-
-
Bath Sonication:
-
Action: Place the sealed vial in a bath sonicator for 5-10 minute cycles. Check for dissolution after each cycle. This is generally a mild method that is effective for breaking up stubborn particulates.[12] It has been shown to be surprisingly effective at re-dissolving compounds that have precipitated from DMSO.[5]
-
Q3: My compound dissolved perfectly in 100% DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What happened?
A3: This is a classic case of precipitation due to a solvent shift. Your clear DMSO stock was likely a supersaturated solution, which is inherently unstable when introduced to an anti-solvent like water or an aqueous buffer.
The Causality: DMSO is a "kinetic" solvent; it can often dissolve more compound than is thermodynamically stable, especially with the aid of heat or sonication. When this DMSO solution is diluted into an aqueous medium, the overall solvent polarity increases dramatically. The compound, which has very low aqueous solubility, can no longer stay dissolved and precipitates out.[8][13]
Troubleshooting Steps:
-
Perform Stepwise Dilutions: Never add a concentrated DMSO stock directly to a large volume of buffer.
-
Lower the Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells and can affect assay results.
-
Determine Kinetic Solubility: You must know the maximum soluble concentration in your final assay buffer.
-
Action: Perform a kinetic solubility measurement (see Protocol 2) in the exact buffer you will use for your experiment. This will define the upper concentration limit for your assays and prevent you from working with precipitated, inactive compounds.[16]
-
Q4: I still can't achieve my desired concentration without precipitation. What are my advanced options?
A4: If standard methods fail, you may need to consider altering the formulation itself.
The Causality: The compound's intrinsic properties are limiting its solubility in your desired system. Advanced techniques modify the solvent environment or the compound itself to improve this.
Advanced Strategies:
-
Use of Co-solvents: For in vivo or other specialized applications, co-solvents can be used alongside DMSO.
-
pH Adjustment (Aqueous Phase): The solubility of compounds with ionizable groups can be pH-dependent.
-
Action: While the pyridazine core is weakly basic, the overall molecule is unlikely to have a pKa in the typical biological pH range. However, if your assay permits, slight adjustments to the buffer pH could be explored, though this is less likely to be effective for this class of compound compared to molecules with strong acidic or basic centers.[10]
-
-
Advanced Formulations: For drug development, more complex formulations can be created.
-
Action: Techniques like creating nanosuspensions or complexing with cyclodextrins can dramatically improve apparent solubility but require specialized equipment and expertise.[15]
-
Visual Troubleshooting and Workflow
The following diagrams illustrate the decision-making process for troubleshooting solubility and the mechanism of precipitation.
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Caption: Mechanism of precipitation upon dilution into aqueous buffer.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for attempting to create a high-concentration stock solution.
Materials:
-
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (MW: 251.11 g/mol )
-
Anhydrous, ≥99.9% pure DMSO
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined screw cap
-
Vortex mixer and bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh 2.51 mg of the compound directly into a clean, dry glass vial. This mass corresponds to 10 µmol.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect for any undissolved particulate matter.
-
Apply Energy (If Needed): If the compound is not fully dissolved, proceed with the following steps sequentially: a. Place the vial in a water bath at 37°C for 10 minutes, vortexing every 2-3 minutes.[3] b. If solids persist, place the vial in a bath sonicator for a 5-minute cycle. c. Repeat steps 4a and 4b as needed, allowing the solution to return to room temperature for final assessment.
-
Final Inspection: Once the solution is completely clear with no visible particles, it is ready for use or storage.
-
Storage: For long-term storage, aliquot the stock solution into smaller-volume tubes to avoid repeated freeze-thaw cycles, which can induce precipitation.[5][14] Store at -20°C or -80°C in a desiccated environment. When stored at -80°C, solutions are typically stable for up to 6 months.[17]
Protocol 2: Shake-Flask Method for Determining Kinetic Solubility
This protocol determines the maximum soluble concentration of the compound in a specific buffer, which is critical for designing subsequent experiments.
Materials:
-
High-concentration DMSO stock of the compound (e.g., 10 mM from Protocol 1)
-
The exact aqueous buffer to be tested (e.g., PBS, pH 7.4)
-
96-well plate or microcentrifuge tubes
-
Orbital shaker
-
Centrifuge with a plate rotor or for tubes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Samples: In triplicate, add a small volume of the DMSO stock solution to the aqueous buffer to reach a high target concentration that is expected to precipitate (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Equilibration: Seal the plate or tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 2-24 hours).[3]
-
Phase Separation (Critical Step): To separate the dissolved compound from the undissolved precipitate, centrifuge the samples at high speed (e.g., 15,000 x g for 30 minutes).[16] This step is crucial to avoid overestimating solubility.[18]
-
Sample Supernatant: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet.
-
Dilution and Analysis: Dilute the clarified supernatant with the appropriate solvent to fall within the linear range of your analytical method. Analyze the concentration using a calibrated HPLC or LC-MS method.
-
Data Analysis: The measured concentration is the kinetic solubility of the compound in that specific buffer. This value represents the maximum concentration you can reliably use in your experiments without risking precipitation.
By following these structured troubleshooting guides and protocols, researchers can systematically overcome the solubility challenges associated with 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, ensuring the integrity and reproducibility of their scientific findings.
References
-
Kyrlits, O., et al. (2013). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Retrieved from [Link]
-
gChem. (n.d.). Dimethyl Sulfoxide (DMSO). gChem. Retrieved from [Link]
-
Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Processes. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Retrieved from [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Figshare. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Retrieved from [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. Retrieved from [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]
-
Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Retrieved from [Link]
-
Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]
-
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]
-
Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Slideshare. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-chloro-6-(4-methoxyphenyl)pyridazine. ChemSynthesis. Retrieved from [Link]
-
Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Wallqvist, A., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. EPA. (n.d.). 3-Chloro-6-(2-methoxyphenyl)pyridazine. U.S. Environmental Protection Agency. Retrieved from [Link]
-
GIT-Labor. (2011). What is the Solubility of My Compound? GIT Laboratory Journal. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-6-(4-methylphenyl)pyridazine. PubChemLite. Retrieved from [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
-
Gaylord Chemical. (2026). DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. Gaylord Chemical. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: DMF or DMSO. University of Rochester Chemistry Department. Retrieved from [Link]
-
PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Which solvent is better to dissolve with secondary metabolites extracted from fungi? ResearchGate. Retrieved from [Link]
-
PubMed. (2006). Oxidative degradation of dimethylsulfoxide by locally concentrated hydroxyl radicals in streamer corona discharge process. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Can ultrasonication decompose DMSO? ResearchGate. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Effect of dimethylsulfoxide as a masking agent for aqueous chlorine in the determination of oxychlorines. Royal Society of Chemistry. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Retrieved from [Link]
-
Enviro Wiki. (2026). Monitored Natural Attenuation (MNA) of Chlorinated Solvents. Enviro Wiki. Retrieved from [Link]
-
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. Retrieved from [Link]
-
Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. HETEROCYCLES. Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. Retrieved from [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. DMSO as Extraction Solvent: Applications in Chemical Processing and Purification | Aure Chemical [aurechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing catalyst loading for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine coupling
An In-Depth Guide to Optimizing Suzuki-Miyaura Reactions for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analysis and troubleshooting for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine. As a challenging substrate involving an electron-deficient heteroaryl chloride, successful coupling requires a nuanced understanding of the catalytic system. This document offers field-proven insights and systematic optimization strategies.
Understanding the Core Challenge
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1] However, the specific substrate, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, presents two primary obstacles:
-
Inert Aryl Chloride Bonds: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Its activation requires a highly active catalyst system to facilitate the rate-limiting oxidative addition step.[2][3]
-
Electron-Deficient Pyridazine Core: The pyridazine ring is electron-poor, and its nitrogen lone pairs can coordinate with the palladium center. This coordination can act as a competitive inhibitor, sequestering the active catalyst and hindering its entry into the catalytic cycle.[4]
Successfully coupling this substrate, therefore, depends on selecting a catalytic system robust enough to overcome the high activation barrier of the C-Cl bond while resisting inhibition by the heterocyclic substrate.
The Catalytic Cycle: Your Reaction Roadmap
Every optimization choice should be grounded in its effect on the catalytic cycle. The Suzuki-Miyaura coupling proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3] The efficiency of the overall process is dictated by the slowest step in this cycle, which for aryl chlorides, is typically oxidative addition.
Sources
Removing palladium impurities from 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Subject: Palladium Removal from 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine Ticket ID: PD-REM-36CL Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Pyridazine Challenge
You are likely working with 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine , a biaryl intermediate synthesized via Suzuki-Miyaura coupling.
The Core Problem: Unlike simple phenyl systems, the pyridazine ring contains two adjacent nitrogen atoms. These nitrogens are excellent ligands for Palladium (Pd), forming stable coordination complexes (Pd-N bonds) that resist standard removal methods like charcoal or simple recrystallization.
This guide provides a self-validating workflow to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D compliance), specifically tailored to preserve the integrity of your chloropyridazine core.
Module 1: Diagnostic & Assessment (Triage)
Before initiating remediation, you must define your target limit based on the drug's administration route.
Regulatory Limits (ICH Q3D R1):
| Administration Route | Permitted Daily Exposure (PDE) | Conc. Limit (10g daily dose) |
|---|---|---|
| Oral | 100 µ g/day | 10 ppm |
| Parenteral (IV) | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
Note: If this is an early-stage intermediate, a limit of <100 ppm is often acceptable provided downstream steps (e.g., crystallization) have proven purging factors.
Visual Workflow: The Remediation Decision Tree
Caption: Decision matrix for selecting the appropriate remediation strategy based on initial contamination load.
Module 2: Scavenger Selection Strategy
For pyridazine derivatives, standard "Universal" scavengers often fail because the API competes for the metal. You need a scavenger with a binding constant (
Recommended Scavengers
| Scavenger Type | Functional Group | Brand Examples | Why it works for Pyridazines |
| Silica-Supported | Thiol (-SH) | SiliaMetS® Thiol | High affinity for Pd(II). The silica backbone is rigid, preventing swelling issues in DCM/THF. |
| Silica-Supported | DMT (Dimercaptotriazine) | SiliaMetS® DMT | Top Pick. The triazine ring mimics your product but has two thiol groups, outcompeting the API for Pd binding. |
| Resin-Based | MP-TMT | Biotage® MP-TMT | Macroporous polystyrene resin. Extremely high loading capacity. Best for non-polar solvents. |
| Activated Carbon | N/A | Darco® KB-G | Not Recommended as primary method. Low selectivity; high yield loss due to adsorption of the flat biaryl system. |
Critical Warning: Avoid scavengers containing free amines (e.g., diamines) if you plan to heat the reaction. The 3-chloro group on your pyridazine is susceptible to
Module 3: Execution Protocols
Protocol A: Batch Scavenging (The Standard)
Best for: 1g to 1kg scale, Pd levels 100–5000 ppm.
Prerequisites:
-
Solvent: THF, Ethyl Acetate, or DCM (Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge).
-
Temperature: 50°C (Heat is required to break the Pyridazine-Pd bond).[1]
Step-by-Step:
-
Dissolution: Dissolve the crude 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine in 10 volumes (10 mL/g) of THF or Ethyl Acetate.
-
Loading: Add SiliaMetS® DMT or MP-TMT at a ratio of 4 equivalents relative to the residual Pd content.
-
Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the API.
-
-
Digestion: Agitate (stir overhead, do not use magnetic bars which grind the beads) at 50°C for 4 hours .
-
Why Heat? The thermodynamic equilibrium must shift from API-bound Pd to Scavenger-bound Pd.
-
-
Filtration: Filter the suspension through a 0.45 µm membrane or a Celite pad to remove the scavenger.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover trapped product.
-
Analysis: Concentrate a small aliquot and test via ICP-MS.
Protocol B: Recrystallization with Additive (The Polishing Step)
Best for: Final API polishing (reducing 50 ppm to <10 ppm).
-
Dissolve the product in the minimum amount of hot solvent (e.g., Ethanol/Toluene).
-
Add 1 wt% solid TMT (Trimercaptotriazine) or N-Acetyl Cysteine .
-
Stir at reflux for 30 minutes.
-
Cool slowly to induce crystallization. The Pd-TMT complex will remain in the mother liquor while the product crystallizes.
-
Filter and wash the crystals with cold solvent.
Module 4: Troubleshooting & FAQs
Q1: The Pd level dropped from 2000 ppm to 200 ppm, but plateaued. Why?
A: You have likely encountered Colloidal Palladium (Pd(0)) . Thiol scavengers are excellent for Pd(II) but slower for Pd(0) clusters.
-
Fix: Add a mild oxidant to the mixture before scavenging to re-oxidize Pd(0) to Pd(II). Air bubbling for 30 mins or adding a trace of DMSO can help. Alternatively, switch to SiliaMetS® Cysteine , which handles ionic/colloidal mixtures better.
Q2: I am seeing a new impurity after scavenging.
A: Did you use an amine-based scavenger (e.g., en, dien, TBD) and heat the reaction?
-
Cause: The amine attacked the C-Cl bond on the pyridazine ring (
reaction). -
Fix: Switch to SiliaMetS® Thiol or MP-TMT (Sulfur-based). These are non-nucleophilic toward the chloropyridazine core.
Q3: Can I use charcoal (Activated Carbon)?
A: You can, but expect yield loss. Your molecule is a flat, lipophilic biaryl system. It will π-stack strongly with the charcoal sheets. If you must use carbon, use Darco® KB-G (specifically designed for metal removal) rather than generic decolorizing carbon, and limit contact time to <1 hour.
Mechanistic Visualization: Why Pyridazines Trap Palladium
Caption: The scavenger must possess a higher binding constant (Kb) than the pyridazine nitrogens to successfully sequester the Palladium.
References
-
ICH Q3D (R1) Guideline for Elemental Impurities . International Council for Harmonisation. (2019). Available at: [Link]
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198-205. (2005). [Link]
- Phillips, S. T., et al. "Recrystallization with additives for the removal of palladium." Organic Process Research & Development. (2016).
Disclaimer: This guide is for research and development purposes. All protocols should be validated with specific DOE (Design of Experiments) on your material before scale-up.
Sources
Technical Support Center: Purification of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
Case ID: PUR-CPMP-001 Status: Active Classification: Process Chemistry / Intermediate Purification Applicable For: Suzuki-Miyaura Coupling Intermediates, Pyridazine Scaffolds[1]
Executive Summary & Compound Profile
User Query: "I need a reliable recrystallization solvent system for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine. Standard columns are time-consuming for scale-up."[1]
Technical Response: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine is a lipophilic heterocyclic intermediate, typically synthesized via Suzuki-Miyaura coupling of 3,6-dichloropyridazine and (4-chloro-3-methylphenyl)boronic acid.[1]
Unlike simple phenyl-pyridazines, the addition of the chlorine and methyl groups on the phenyl ring significantly increases lipophilicity and crystal lattice energy.[1] While column chromatography is effective for small scales, recrystallization is the preferred method for multigram to kilogram scale-up to remove palladium residues and homocoupled boronic acid impurities.[1]
Critical Physicochemical Properties (Class-Based):
-
Predicted Melting Point: 165–185 °C (Higher than the 159–161 °C of the unsubstituted phenyl analog [1]).[1]
-
Solubility Profile: Low water solubility; High solubility in DCM/THF; Moderate solubility in hot Ethanol/Ethyl Acetate.
-
Key Impurities: Palladium (black/brown specks), Protodeboronation byproducts, Boronic acid homocouples.[1]
Solvent Selection Matrix
We have categorized solvent systems based on impurity profiles and yield requirements.
| System Class | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Best For... | Technical Note |
| Primary (Protic) | Ethanol (Abs.) | None (Single Solvent) | N/A | General Purity | Most common for 3-chloro-6-arylpyridazines.[1] Excellent for removing inorganic salts. |
| Secondary (Aprotic) | Ethyl Acetate | Heptane | 1:2 to 1:4 | Lipophilic Impurities | Best for removing unreacted boronic acids and "oily" residues.[1] |
| High-Temp | Toluene | None | N/A | Scale-Up (>50g) | High boiling point allows for minimal solvent volume.[1] Caution: Product may crash out too fast upon cooling. |
| Polar Rescue | DMF | 2-Propanol | 1:3 | Low Solubility | Use only if the compound fails to dissolve in boiling Ethanol [2]. |
Decision Logic: Selecting Your Protocol
Use the following logic flow to determine the correct solvent system for your specific crude batch.
Figure 1: Decision matrix for solvent selection based on crude material characteristics.[1]
Detailed Experimental Protocols
Protocol A: The Ethanol Standard (Single Solvent)
Recommended starting point for 1g – 20g batches.[1]
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (Absolute) (approx. 10 mL per gram of solid).
-
Heating: Heat to reflux (78 °C). If solid remains, add ethanol in 1 mL portions until fully dissolved.
-
Critical Step: If the solution is dark (Pd contamination), add activated charcoal (5 wt%) carefully at slightly below reflux temperature.[1] Stir for 10 mins.
-
-
Filtration (Hot): Filter the boiling solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/palladium and mechanical impurities.[1]
-
Crystallization: Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.
-
Finishing: Once thick crystals form, cool to 0–4 °C for 1 hour. Filter and wash with cold ethanol.
Protocol B: Ethyl Acetate / Heptane (Two-Solvent)
Best for removing "greasy" non-polar impurities or unreacted boronic esters.[1]
-
Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.
-
Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of Ethyl Acetate to make the solution clear again.
-
Cooling: Remove from heat. Cover the flask with foil (insulation) to allow very slow cooling.[1]
-
Harvest: Filter the resulting needles/prisms and wash with a 1:4 EtOAc:Heptane mixture.
Troubleshooting & FAQs
Issue: "The product is oiling out instead of crystallizing."
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling is too rapid.[1] Corrective Action:
-
Reheat to redissolve the oil.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at roughly 50 °C.
-
Change Solvent: Switch to Protocol B . The presence of Heptane often forces lattice formation over oiling.
Issue: "My crystals are still gray/brown."
Cause: Residual Palladium (from Suzuki coupling) is trapped in the crystal lattice.[1] Corrective Action:
-
Perform a Hot Filtration with silica gel or Celite.
-
Use a metal scavenger (e.g., SiliaMetS® Thiol) in the initial dissolution step before recrystallization.[1] Recrystallization alone is poor at removing heavy metal traces.
Issue: "Yield is too low (<50%)."
Cause: Product is too soluble in the mother liquor.[1] Corrective Action:
-
Concentrate the mother liquor (filtrate) by 50% on a rotavap and perform a "second crop" crystallization.[1] Note: Second crops are usually less pure.[1]
-
If using Protocol A (Ethanol), add water dropwise to the cold mother liquor to force precipitation (careful not to crash out impurities).[1]
Process Workflow Diagram
Figure 2: Standard operational workflow for the purification of chloropyridazine derivatives.
References
-
Sigma-Aldrich. (n.d.). 3-Chloro-6-phenylpyridazine Product Specification. Retrieved from (Accessed via Search).[1]
-
Google Patents. (1985). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.[1][2] Retrieved from .
-
BenchChem. (2025).[3] Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Retrieved from .[1]
-
National Institutes of Health (NIH). (2018).[1] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. PMC6278368. Retrieved from .[1]
Sources
Stability of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine under basic conditions
Executive Summary
3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (hereafter referred to as 3C6P ) exhibits significant sensitivity to basic conditions due to the electron-deficient nature of the pyridazine ring. While the phenyl-ring chlorine is relatively inert, the pyridazine-ring chlorine at position 3 is highly activated toward Nucleophilic Aromatic Substitution (
Users frequently encounter degradation when exposing 3C6P to:
-
Aqueous bases (leading to hydrolysis and tautomerization).
-
Alcoholic bases (leading to etherification).
-
High temperatures in Suzuki-Miyaura cross-coupling conditions.
This guide details the mechanistic causes of instability, troubleshooting workflows, and validated protocols for handling 3C6P.
Mechanistic Insight: The Liability
To troubleshoot effectively, one must understand the underlying chemistry. The pyridazine ring contains two adjacent nitrogen atoms.[1] These nitrogens exert a strong electron-withdrawing effect, significantly lowering the LUMO energy of the ring. This makes the carbon at position 3 highly electrophilic.
The Degradation Pathway
In the presence of hydroxide ions (
Key Consequence: The lactam form typically precipitates as a high-melting, insoluble white solid, often mistaken for the starting material or a salt.
Figure 1: The degradation pathway of 3C6P in aqueous base. The irreversible tautomerization to the pyridazinone drives the reaction equilibrium.
Troubleshooting Guide
Scenario A: "I isolated a white solid that is insoluble in organic solvents."
Diagnosis: Hydrolysis to the Pyridazinone.
-
Cause: Exposure to aqueous base (e.g., NaOH, KOH) at elevated temperatures or prolonged exposure at RT.
-
Confirmation: Check
H NMR. Look for a broad singlet (NH) around 11-13 ppm and a shift in the pyridazine ring protons. The characteristic C-Cl carbon signal (~150-160 ppm) will shift significantly upfield in the carbonyl region. -
Solution: Switch to anhydrous bases (e.g.,
, ) and non-protic solvents (DMF, Dioxane) if base is required.
Scenario B: "My Suzuki coupling yield is low, and I see a new spot."
Diagnosis: Competitive Hydrolysis.
-
Cause: In Suzuki couplings, the oxidative addition of Pd into the C-Cl bond competes with the hydrolysis of the C-Cl bond by the base used for the coupling.
-
Solution:
-
Reduce Water: Use a minimal amount of water (e.g., 10:1 Solvent:Water ratio) or strictly anhydrous conditions.
-
Weaker Base: Switch from
or to or . -
Catalyst: Use a more active catalyst (e.g., XPhos Pd G2) to accelerate the coupling rate over the hydrolysis rate.
-
Scenario C: "I used NaOMe/MeOH and got the wrong product."
Diagnosis: Alkoxylation (
-
Cause: Alkoxides (
) are stronger nucleophiles than hydroxide. Methanol acts as both solvent and nucleophile. -
Solution: Avoid primary alcohols as solvents when strong base is present. Use tert-butanol or tert-amyl alcohol if a protic solvent is necessary, as the bulky alkyl group hinders nucleophilic attack.
Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for identifying impurity profiles based on reaction conditions.
Experimental Protocols
Protocol 4.1: Base Stability Stress Test
Use this protocol to determine if your specific reaction conditions will degrade 3C6P.
-
Preparation: Dissolve 10 mg of 3C6P in 1 mL of the target organic solvent (e.g., THF, DMSO).
-
Challenge: Add 0.1 mL of the base solution (e.g., 1M NaOH or saturated
). -
Incubation: Heat to the intended reaction temperature (e.g., 60°C) for 1 hour.
-
Analysis: Take a 50 µL aliquot, dilute with Acetonitrile, and inject into HPLC/UPLC.
-
Target: Loss of area % of the parent peak.
-
Marker: Appearance of a more polar peak (Pyridazinone) usually eluting earlier on Reverse Phase C18.
-
Protocol 4.2: Synthesis of Impurity Standard (Pyridazinone)
To quantify the impurity in your GMP or GLP batches, synthesize the standard intentionally.
-
Suspend 100 mg of 3C6P in 2 mL of Acetic Acid .
-
Add 1 mL of water and reflux (100°C) for 4-6 hours. Note: Acidic hydrolysis is also effective and cleaner for generating the pyridazinone.
-
Cool to room temperature. The product, 6-(4-chloro-3-methylphenyl)pyridazin-3(2H)-one , will precipitate as a white solid.
-
Filter, wash with water, and dry.
-
Validation: Check MS (Mass = Parent - Cl + OH). Note that MS often shows the enol mass, but NMR confirms the keto (lactam) form.
Comparative Stability Data
The following table summarizes the approximate stability half-life (
| Base System | Solvent | Est.[2][3][4][5] Half-Life ( | Primary Degradant |
| NaOH (1M) | THF/Water (1:1) | < 10 min | Pyridazinone (Hydrolysis) |
| Dioxane/Water | ~ 2 hours | Pyridazinone (Hydrolysis) | |
| DMF (Anhydrous) | > 24 hours | Stable | |
| NaOMe (1M) | Methanol | < 5 min | Methyl Ether (Substitution) |
| Toluene (Anhydrous) | > 24 hours | Stable |
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki coupling with a boronic acid?
A: Yes, but you must prioritize the coupling rate over the hydrolysis rate. Use "anhydrous" Suzuki conditions (e.g., Toluene/Dioxane with
Q: Why doesn't the chlorine on the phenyl ring react?
A: The phenyl ring is not sufficiently electron-deficient. The
Q: How should I store 3C6P? A: Store in a cool, dry place under inert gas (Argon/Nitrogen). While the solid is relatively stable to atmospheric moisture, solutions in protic solvents should be prepared fresh.
References
-
Reactivity of Chloropyridazines
- Title: Nucleophilic substitution of 3-halo- and 3,6-dihalopyridazines.
- Source: Coad, P. et al. Journal of Organic Chemistry, 1963, 28(1), 218–221.
- Context: Establishes the kinetics of in pyridazine systems.
-
Tautomerism of Hydroxypyridazines
-
Suzuki Coupling Side Reactions
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[6]
- Source:Molecules, 2018, 23(11), 2994.
- Context: Discusses competitive hydrolytic deboronation and hydrolysis of halopyridazines during cross-coupling.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esisresearch.org [esisresearch.org]
- 5. longdom.org [longdom.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
A Comparative Guide to the LC-MS Fragmentation Patterns of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount for its accurate identification, characterization, and quantification. This is particularly crucial in drug discovery and development, where the metabolic fate and stability of novel chemical entities are of utmost importance. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine , a compound of interest in medicinal chemistry.
This document moves beyond a simple cataloging of fragments, offering a rationale for the observed fragmentation pathways based on established principles of mass spectrometry and drawing comparisons with structurally related compounds. The insights provided herein are intended to equip researchers with the necessary knowledge to confidently identify this molecule and its potential metabolites in complex biological matrices.
Understanding the Molecule: Structure and Predicted Properties
Before delving into the fragmentation analysis, it is essential to consider the structure of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine. The molecule consists of a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom at the 3-position. This chlorinated pyridazine moiety is further connected at the 6-position to a 4-chloro-3-methylphenyl group.
The presence of two chlorine atoms, a methyl group, and a nitrogen-containing heterocyclic ring system suggests a rich and informative fragmentation pattern under collision-induced dissociation (CID). The isotopic signature of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will be a key feature in identifying chlorine-containing fragments.
Experimental Approach: A Validated LC-MS/MS Protocol
To elucidate the fragmentation pathways, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology is employed. The following protocol serves as a robust starting point for the analysis of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A stock solution of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL with the initial mobile phase composition.
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically preferred for nitrogen-containing heterocycles due to the ease of protonation.
-
MS1 Scan: A full scan from m/z 100-500 is performed to identify the protonated molecule [M+H]⁺.
-
MS/MS (Product Ion Scan): The protonated molecule is selected as the precursor ion for collision-induced dissociation (CID). A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive set of fragment ions.
-
This self-validating protocol ensures reproducible chromatographic separation and efficient ionization, laying the groundwork for reliable fragmentation analysis. The use of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source.
Predicted Fragmentation Pathways: A Mechanistic Exploration
Based on the structure of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine and established fragmentation principles of related compounds, several key fragmentation pathways can be predicted. The protonated molecule, with a monoisotopic mass of 265.0119 Da for [C₁₁H₉Cl₂N₂]⁺, will serve as the precursor for these dissociations.
The primary sites for fragmentation are expected to be the bonds of the pyridazine ring and the C-C bond connecting the two aromatic rings. The presence of chlorine and methyl substituents will influence the stability of the resulting fragment ions.
Major Fragmentation Pathways
The following diagram illustrates the proposed major fragmentation pathways of protonated 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine.
Figure 1. Proposed major fragmentation pathways of protonated 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine.
Pathway 1: Pyridazine Ring Cleavage (Retro-Diels-Alder Reaction)
A characteristic fragmentation of pyridazine and its derivatives is the elimination of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[1] This is often described as a Retro-Diels-Alder (rDA) type reaction.[2] For the protonated molecule, this would result in a fragment ion at m/z 237/239/241 . The isotopic pattern will clearly indicate the presence of two chlorine atoms. This is often a dominant fragmentation pathway for aryl-pyridazines.
Pathway 2: Cleavage of the C-C Inter-ring Bond
The single bond connecting the pyridazine and the phenyl rings is another likely point of cleavage. This would lead to two primary fragment ions:
-
The Chloropyridazine Fragment: This would correspond to the protonated 3-chloropyridazine moiety, resulting in an ion at m/z 113/115 .
-
The Chloromethylphenyl Fragment: This would be the protonated 4-chloro-3-methylphenyl cation, appearing at m/z 125/127 . The stability of this benzylic-type cation would make this a favorable fragmentation.
Pathway 3: Loss of Chlorine
The loss of a chlorine atom (as a radical, 35 Da) is a common fragmentation pathway for chlorinated aromatic compounds.[3] This would produce a fragment ion at m/z 230/232 . Subsequent loss of the second chlorine atom is also possible, though likely requiring higher collision energy.
Minor and Secondary Fragmentation Pathways
Further fragmentation of the primary ions can also occur, providing additional structural information.
-
From the [M+H-N₂]⁺ ion (m/z 237/239/241): This ion could subsequently lose a chlorine atom to give a fragment at m/z 202/204 . It could also lose a methyl radical (CH₃, 15 Da) to yield an ion at m/z 222/224/226 .
-
From the [M+H-Cl]⁺ ion (m/z 230/232): This fragment could then lose the second chlorine atom to produce an ion at m/z 195 . It could also undergo cleavage of the pyridazine ring, losing N₂, to form a fragment at m/z 202/204 .
The following table summarizes the predicted major and minor fragment ions.
| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Structure/Origin | Pathway Type |
| [M+H]⁺ | 265.01 | Protonated Molecule | - |
| [M+H-N₂]⁺ | 237.00 | Loss of N₂ from pyridazine ring | Major |
| [C₇H₆Cl]⁺ | 125.02 | 4-chloro-3-methylphenyl cation | Major |
| [C₄H₂ClN₂]⁺ | 112.99 | 3-chloropyridazine cation | Major |
| [M+H-Cl]⁺ | 230.04 | Loss of a chlorine radical | Major |
| [M+H-N₂-Cl]⁺ | 202.03 | Sequential loss of N₂ and Cl | Minor/Secondary |
| [M+H-N₂-CH₃]⁺ | 222.02 | Sequential loss of N₂ and CH₃ | Minor/Secondary |
| [M+H-2Cl]⁺ | 195.07 | Loss of both chlorine radicals | Minor/Secondary |
Comparison with Structurally Related Compounds
To further validate the proposed fragmentation patterns, it is instructive to compare them with the known fragmentation of simpler, related molecules.
-
3-Chloro-6-phenylpyridazine: This simpler analog, lacking the second chlorine and the methyl group on the phenyl ring, would be expected to show a protonated molecule at m/z 191/193.[4] Its primary fragments would likely be the loss of N₂ (to m/z 163/165) and cleavage to the phenyl cation (m/z 77) and the chloropyridazine cation (m/z 113/115). The absence of the methyl group would preclude fragments resulting from its loss.
-
Dichlorotoluene Isomers: The fragmentation of dichlorotoluene isomers under electron ionization typically involves the loss of a chlorine atom followed by the loss of a methyl radical, or vice versa. The relative positions of the substituents influence the fragmentation efficiencies. For 4-chloro-3-methyltoluene, the initial loss of chlorine is a prominent pathway.
The fragmentation of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine can be seen as a composite of the fragmentation behaviors of its constituent parts, with the added complexity arising from the interaction between the two ring systems.
Conclusion: A Predictive Framework for Identification
The LC-MS/MS fragmentation of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine is predicted to be rich and informative, providing multiple diagnostic ions for its confident identification. The key fragmentation pathways include the characteristic loss of dinitrogen from the pyridazine ring, cleavage of the bond connecting the two aromatic systems, and the loss of chlorine.
By understanding these fundamental fragmentation mechanisms, researchers can develop highly selective and sensitive multiple reaction monitoring (MRM) methods for the quantification of this compound in complex matrices. Furthermore, this detailed fragmentation map will be invaluable in the identification of potential metabolites, where modifications to the parent structure will result in predictable shifts in the masses of the fragment ions. This guide provides a solid foundation for any analytical scientist working with this important class of molecules.
References
-
Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Chinese Physics B.
-
Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry.
-
Double retro Diels-Alder reaction applied for preparation of a pyrimido[1,2-b]pyridazine. ResearchGate.
-
The Retro Diels-Alder Reaction. Master Organic Chemistry.
-
Why is Cl-Group ortho para directing but ring deactivating? Quora.
-
Retro-Diels–Alder reaction. Wikipedia.
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube.
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle.
-
Fragmentation Patterns. LibreTexts Chemistry.
-
3-Chloro-6-phenylpyridazine. PubChem.
-
Web-based application for in silico fragmentation. EPFL.
-
Product Class 8: Pyridazines. Science of Synthesis.
-
Fragmentation (mass spectrometry). Wikipedia.
-
Comprehensive reviews of the chemistry of these alkaloids may be found in: W. C. Wildman in The Alkaloids. NASA Technical Reports Server.
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry.
-
Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied and Environmental Microbiology.
-
Common fragmentation mechanisms in mass spectrometry. YouTube.
-
Reaction between chlorobenzene and methyl chloride. Chemistry Stack Exchange.
-
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate.
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry.
-
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E.
-
Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters.
-
mineMS2: Annotation of spectral libraries with exact fragmentation patterns. ChemRxiv.
-
4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Chemistry of Heterocyclic Compounds.
-
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use. UCLouvain.
Sources
Technical Guide: Comparative Reactivity of 3-Chloropyridazine vs. 3-Chloropyridine
Executive Summary
For medicinal chemists and process engineers, the choice between 3-chloropyridazine and 3-chloropyridine is rarely just about structural diversity; it is a fundamental choice between two distinct reactivity profiles.[1]
-
3-Chloropyridazine acts as an electron-deficient, activated heteroaryl halide .[1] The 1,2-diazine core renders the C3 position highly susceptible to Nucleophilic Aromatic Substitution (
) due to the adjacent nitrogen's ability to stabilize the Meisenheimer intermediate. -
3-Chloropyridine acts as a deactivated, benzene-like halide .[1] The nitrogen atom is meta to the chlorine, preventing resonance stabilization of anionic intermediates. Consequently, it is inert to standard
and requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) for functionalization.[1]
This guide provides the mechanistic basis, comparative data, and validated protocols to navigate these scaffolds.
Electronic Architecture & Mechanistic Basis
The divergence in reactivity stems from the position of the halogen relative to the ring nitrogens.
The "Alpha" vs. "Beta" Effect
-
3-Chloropyridazine (The "Alpha" Halide): The chlorine is attached to C3, which is adjacent (
) to N2. Upon nucleophilic attack, the negative charge delocalizes onto the electronegative nitrogen atoms.[1] This lowers the activation energy ( ) for the rate-determining step. -
3-Chloropyridine (The "Beta" Halide): The chlorine is at C3, which is
to the single nitrogen. A nucleophilic attack places the negative charge on carbon atoms (C2, C4, C6).[1] The nitrogen inductive effect ( -withdrawal) helps slightly, but there is no resonance stabilization of the intermediate.
Mechanism Visualization (DOT)
The following diagram contrasts the stability of the transition states.
Figure 1: Mechanistic divergence. Pyridazine allows direct
Comparative Reactivity Matrix
The following table summarizes the performance of both scaffolds under standard synthetic conditions.
| Reaction Type | 3-Chloropyridazine | 3-Chloropyridine | Key Takeaway |
| Excellent. Proceeds with mild heat (60-80°C) or room temp for strong nucleophiles. | Poor. Inert. Requires electron-withdrawing groups (EWGs) elsewhere or forcing conditions (>180°C/Microwave). | Use Pyridazine for metal-free amination. | |
| Good. NaOR/ROH, reflux. | Poor. Requires strong bases and high heat; benzyne mechanisms may compete.[1] | Pyridazine offers cleaner regioselectivity. | |
| Suzuki Coupling | Moderate. N-N bond can poison Pd catalysts (bridging mode). Requires optimized ligands. | Excellent. Standard ligands (PPh3, dppf) work well.[1] High turnover numbers (TON). | Pyridine is the superior substrate for standard Pd-coupling. |
| Lithiation | Difficult. Ring is prone to nucleophilic attack by alkyl lithiums (addition vs. deprotonation). | Good. Lithium-Halogen exchange is feasible at low temp (-78°C). | Pyridine allows easier organometallic functionalization. |
| Solubility (LogP) | Lower (More Polar). Improved water solubility.[2] | Higher (More Lipophilic). Standard drug-like lipophilicity. | Pyridazine is a solubility "fix". |
Experimental Protocols
Protocol A: Metal-Free Amination of 3-Chloropyridazine ( )
Context: This protocol exploits the electron-deficient nature of the pyridazine ring. No metal catalyst is required.
Reagents:
-
Substrate: 3-Chloro-6-phenylpyridazine (or similar derivative)
-
Nucleophile: Morpholine (1.5 equiv)
-
Solvent: Ethanol (EtOH) or DMSO (for less reactive amines)
-
Base: DIPEA (2.0 equiv) - Optional if amine is valuable, otherwise excess amine acts as base.[1]
Step-by-Step:
-
Dissolution: Charge a reaction vial with 3-chloropyridazine derivative (1.0 mmol) and EtOH (3 mL).
-
Addition: Add Morpholine (1.5 mmol) and DIPEA (2.0 mmol).
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation: Monitor by TLC/LCMS. The starting material spot (higher R_f) should disappear.
-
-
Workup: Cool to room temperature.
-
Yield Expectation: 85–95%.
Mechanism Note: The reaction proceeds via the Meisenheimer complex stabilized by N2.
Protocol B: Buchwald-Hartwig Amination of 3-Chloropyridine
Context: Since
Reagents:
-
Substrate: 3-Chloropyridine (1.0 mmol)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)2 -
Ligand: BINAP or XPhos (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Inerting: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Charging: Add Pd source, Ligand, and Base.[1] Purge again.
-
Addition: Add 3-chloropyridine, amine, and solvent via syringe.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Critical Step: Ensure strict exclusion of oxygen to prevent catalyst deactivation.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.
-
Yield Expectation: 75–90%.
Physicochemical Implications in Drug Design
Switching from a pyridine to a pyridazine core (Scaffold Hopping) is a strategic move in Lead Optimization.
-
Solubility: The extra nitrogen in pyridazine lowers cLogP by approximately 1.0 unit compared to pyridine, significantly boosting aqueous solubility.[2]
-
Metabolic Stability: The electron-deficient pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than the pyridine ring.
-
H-Bonding: Pyridazine offers two H-bond acceptors (N1, N2), creating unique binding vectors for kinase hinges or GPCR pockets that a single pyridine nitrogen cannot access.[1][4]
Decision Logic (Workflow)
Use this logic tree to select the correct synthetic strategy for your target molecule.
Figure 2: Strategic decision tree for synthetic planning based on scaffold selection.
References
-
The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Source: National Institutes of Health (NIH) / PMC. [Link]
-
Pyridine-to-Pyridazine Skeletal Editing. Source: Journal of the American Chemical Society (JACS). [Link]
-
Microwave Assisted Suzuki-Miyaura Homocoupling of Halopyridines. Source: MDPI Molecules. [Link]
-
Stability of the Meisenheimer Complex in SNAr Reactions. Source: Frontiers in Chemistry. [Link]
-
C2 Amination of Pyridine with Primary Amines (Comparative Protocol). Source: Organic Syntheses. [Link]
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For complex heterocyclic compounds such as 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, a molecule of interest in medicinal chemistry, rigorous elemental analysis is not merely a routine check but a foundational pillar of quality control and regulatory compliance. This guide provides a comprehensive comparison of the established analytical standards for determining the elemental composition (Carbon, Hydrogen, Nitrogen, and Chlorine) of this dichlorinated pyridazine derivative. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure self-validating analytical systems.
The Critical Role of Elemental Analysis
Accurate elemental analysis of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine (Molecular Formula: C₁₁H₇Cl₂N₃, Molecular Weight: 268.10 g/mol ) serves several critical functions:
-
Purity Verification: It confirms the identity and purity of the synthesized compound, flagging potential impurities or residual solvents.
-
Stoichiometric Confirmation: The empirical formula derived from elemental analysis must align with the theoretical composition, validating the molecular structure.
-
Regulatory Submission: Regulatory bodies like the FDA and EMA require precise elemental composition data as part of the Characterization and Control section of a New Drug Application (NDA).
Core Elemental Analysis: A Two-Pronged Approach
The elemental analysis of a halogenated heterocyclic compound like our target molecule is typically bifurcated into two distinct, yet complementary, analytical streams: the determination of Carbon, Hydrogen, and Nitrogen (CHN analysis), and the specific quantification of Chlorine.
I. CHN Analysis: The Combustion Method (Dumas Method)
The cornerstone of modern CHN analysis is the automated combustion method, a refinement of the classical Dumas method.[1] This technique offers high accuracy, precision, and a rapid sample turnaround time, making it the industry standard.
Mechanistic Principle
The sample is combusted in a high-temperature furnace (typically around 1000°C) in a pure oxygen environment.[1][2] This process quantitatively converts the elements into their respective gaseous oxides:
-
Carbon (C) → Carbon Dioxide (CO₂)
-
Hydrogen (H) → Water (H₂O)
-
Nitrogen (N) → Nitrogen Gas (N₂) and some oxides (NOx)
The resulting gas mixture is then passed through a reduction chamber containing heated copper to convert any nitrogen oxides to dinitrogen gas. The gases are subsequently separated via gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).[3]
Experimental Workflow: CHN Analysis
Caption: Workflow for CHN elemental analysis by the combustion method.
Performance Comparison: CHN Analyzers
| Parameter | Typical Performance | Alternative Method (Kjeldahl for Nitrogen) |
| Accuracy | ± 0.3% absolute | ± 0.4% absolute |
| Precision (RSD) | < 0.2% | < 0.5% |
| Analysis Time/Sample | 3-5 minutes | Several hours |
| Sample Size | 1-3 mg | 100-500 mg |
| Automation | Fully automated | Manual, multi-step |
| Elements | C, H, N, S | Nitrogen only |
Note: The Kjeldahl method, while historically significant for nitrogen determination, is largely superseded by combustion methods in modern pharmaceutical analysis due to its time-consuming nature, use of hazardous reagents, and inability to analyze nitrogen in certain heterocyclic rings without modification.
II. Chlorine Analysis: A Comparative Overview
The determination of chlorine in an organic matrix requires a preliminary conversion of the covalently bonded chlorine into an ionic chloride form, which can then be quantified. Several methods exist for this purpose, each with its own set of advantages and limitations.
Combustion Ion Chromatography (CIC)
This is the state-of-the-art method for halogen determination in organic matrices.[4][5] It combines the combustion principle with the high sensitivity and specificity of ion chromatography.
Mechanistic Principle: The sample is combusted in a stream of oxygen, and the resulting gases, including hydrogen chloride (HCl), are passed into an absorption solution. This solution is then injected into an ion chromatograph, where the chloride ions are separated from other anions and quantified by a conductivity detector.[6]
Schöniger Flask Combustion with Titration
A classical and still viable method, the Schöniger flask combustion is a reliable technique for decomposing halogen-containing organic compounds.[7]
Mechanistic Principle: The sample is wrapped in a piece of filter paper, placed in a platinum basket, and combusted in a sealed flask filled with pure oxygen and containing an absorbing solution (e.g., dilute sodium hydroxide). The resulting chloride ions are then typically titrated with a standardized silver nitrate solution, often using an indicator like dichlorofluorescein.[7]
High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS)
This is an emerging technique that offers high selectivity and sensitivity for chlorine determination.[8][9]
Mechanistic Principle: The sample is introduced into a graphite furnace with an aluminum-containing modifier. At high temperatures, transient aluminum monochloride (AlCl) molecules are formed, and their molecular absorption is measured at a specific wavelength. The intensity of this absorption is proportional to the chlorine concentration.[8][9]
Performance Comparison: Chlorine Analysis Methods
| Parameter | Combustion Ion Chromatography (CIC) | Schöniger Flask with Titration | HR-CS-GF-MAS |
| Accuracy | ± 0.3% absolute | ± 0.5% absolute | ± 0.4% absolute |
| Precision (RSD) | < 1% | < 2% | < 1.5% |
| Limit of Detection | Low ppm | Mid-to-high ppm | Low ppb to high ppm |
| Analysis Time/Sample | 15-20 minutes | 30-45 minutes | 5-10 minutes |
| Automation | Fully automated | Manual | Semi-automated |
| Specificity | High (separates halides) | Moderate (subject to interferences) | Very High |
Experimental Workflow: Combustion Ion Chromatography (CIC)
Caption: Workflow for Chlorine analysis by Combustion Ion Chromatography (CIC).
Self-Validating Systems: Protocols and Best Practices
To ensure the trustworthiness of the analytical results, protocols must be designed as self-validating systems. This involves the consistent use of certified reference materials (CRMs), system suitability checks, and adherence to established analytical standards.
Protocol 1: CHN Analysis by Combustion
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). Perform a multi-point calibration to ensure linearity over the expected concentration range.
-
System Suitability: Before analyzing samples, run a known check standard. The results must fall within a predefined acceptance criterion (e.g., ± 0.3% of the theoretical value) to confirm the system is performing correctly.
-
Sample Analysis:
-
Accurately weigh 1-3 mg of the 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine sample into a tin capsule.
-
Crimp the capsule to ensure no sample is lost and place it in the instrument's autosampler.
-
Analyze the sample in triplicate to assess precision.
-
-
Data Evaluation: The average percentage of C, H, and N should be compared to the theoretical values.
Theoretical Composition for C₁₁H₇Cl₂N₃:
-
Carbon: 49.28%
-
Hydrogen: 2.63%
-
Nitrogen: 15.67%
-
Chlorine: 26.45%
Protocol 2: Chlorine Analysis by CIC
-
Instrument Calibration: Prepare a series of aqueous chloride standards from a certified stock solution (e.g., NaCl). Generate a calibration curve for the ion chromatograph.
-
System Suitability: Analyze a certified organic chlorine standard (e.g., S-benzyl thiouronium chloride) to verify the performance of the entire combustion and chromatography system.[4] The recovery should be within an acceptable range (e.g., 95-105%).
-
Sample Analysis:
-
Accurately weigh 1-5 mg of the 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine sample into a combustion boat.
-
Place the boat in the autosampler of the CIC system.
-
Initiate the automated combustion and analysis sequence. Analyze in triplicate.
-
-
Data Evaluation: The software will automatically calculate the percentage of chlorine based on the integrated peak area and the calibration curve.
Conclusion: A Multi-faceted Approach to Purity and Identity
For a compound as critical as 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine in the drug development pipeline, a single analytical technique is insufficient. A robust and reliable determination of its elemental composition relies on a combination of high-performance, automated methods. The gold standard approach involves automated combustion analysis for Carbon, Hydrogen, and Nitrogen , complemented by the equally powerful Combustion Ion Chromatography for the specific and accurate determination of Chlorine . This dual-methodology approach, underpinned by rigorous calibration and system suitability checks, provides a self-validating system that ensures the identity, purity, and stoichiometric integrity of the molecule, thereby meeting the stringent requirements of scientific integrity and regulatory scrutiny.
References
- The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC.
- Determination of Chlorine in Organic Compounds | Analytical Chemistry - ACS Public
- Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite - OPUS.
- Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastew
- CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer - Thermo Fisher Scientific.
- Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite - RSC Publishing.
- CHNOS analysis of organic m
- CHNS Elemental Analysers - The Royal Society of Chemistry.
- Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC Intern
- Halogen Analysis using Combustion Ion Chrom
- HALOGEN ANALYSIS | Combustion Ion Chromatography |OFC-IC analysis - Elemental Lab.
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- 9. pubs.rsc.org [pubs.rsc.org]
Validated analytical methods for detecting 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
An In-Depth Comparative Guide to Validated Analytical Methods for the Detection of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is the bedrock of quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methodologies for the detection of 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, a halogenated pyridazine derivative. As no standard validated method for this specific compound is publicly available, this document synthesizes established analytical principles for structurally related molecules and the rigorous validation standards set forth by international regulatory bodies. The objective is to provide a practical framework for developing and validating fit-for-purpose analytical methods.
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to understand the foundation upon which all reliable analytical data is built: method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3] This is not merely a regulatory hurdle but a scientific necessity to ensure data integrity.[4][5] A properly validated method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte of interest.
The core parameters assessed during method validation are summarized below:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[5] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] |
Comparative Analysis of Chromatographic Techniques
The selection of an analytical technique is contingent upon the specific requirements of the analysis—be it for bulk drug assay, impurity profiling, or trace-level quantification in a complex matrix. For a molecule like 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine, which possesses chromophores (aromatic rings) and halogen atoms, several high-performance chromatographic techniques are applicable. We will compare three primary methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the quintessential workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and high precision make it the preferred method for quantifying the main component (assay) and known impurities in bulk drug substances and finished products. The presence of phenyl and pyridazine rings in the target analyte suggests strong ultraviolet (UV) absorbance, making it an ideal candidate for this detection method.
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for method development. The validation would involve systematically assessing all parameters defined by ICH Q2(R2).
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine reference standard in diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1.0 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).
-
Prepare the test sample by dissolving it in the diluent to a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 column is chosen for its versatility in retaining moderately nonpolar compounds.
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The acid helps to ensure consistent peak shapes for the basic pyridazine moiety.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 2 minutes; ramp to 10% A / 90% B over 8 minutes; hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, selected based on the strong absorbance of the aromatic systems.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.
-
Visualization of HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine is likely amenable to GC analysis. GC-MS offers excellent chromatographic separation and provides mass spectral data that can be used for definitive identification (structural elucidation) and quantification, making it highly specific. It is particularly useful for identifying unknown volatile or semi-volatile impurities. The presence of chlorine atoms gives a characteristic isotopic pattern, which aids in identification.[6][7]
Experimental Protocol: A Self-Validating System
This protocol is designed for both qualitative identification and quantitative analysis. Validation would confirm its performance characteristics.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a volatile organic solvent like ethyl acetate or dichloromethane (1.0 mg/mL).
-
Prepare calibration standards by serial dilution.
-
Dissolve the test sample in the same solvent to a suitable concentration.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). These columns are robust and suitable for a wide range of semi-volatile organic compounds.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode to maximize sensitivity.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Qualitative: Acquire data in full scan mode (e.g., m/z 50-450) to obtain the mass spectrum of the analyte and compare it to a reference library or standard.
-
Quantitative: Use Selected Ion Monitoring (SIM) mode for higher sensitivity. Monitor characteristic ions of the analyte (e.g., the molecular ion and key fragment ions). Create a calibration curve based on the peak area of the primary quantifying ion.
-
Visualization of GC-MS Workflow
Caption: Workflow for identification and quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS represents the pinnacle of sensitivity and selectivity in analytical chemistry. This technique is indispensable when the analytical challenge involves very low concentrations, such as quantifying impurities at the parts-per-million (ppm) level, analyzing samples in complex biological matrices (pharmacokinetics), or detecting potential genotoxic impurities.[9] By coupling the separation power of HPLC with the specificity of tandem mass spectrometry (MS/MS), this method can detect the analyte with minimal interference from matrix components.
Experimental Protocol: A Self-Validating System
This protocol is designed for ultra-sensitive quantification using Multiple Reaction Monitoring (MRM).
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described for the HPLC-UV method, but use a mobile phase-compatible solvent. Using an isotopically labeled internal standard is highly recommended to correct for matrix effects and improve accuracy.
-
-
LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-separating C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water. Formic acid is a volatile buffer ideal for MS.[9]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A fast gradient, e.g., 5% B to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. The pyridazine nitrogen atoms are likely sites for protonation.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transition: Based on the structure, the protonated molecule [M+H]⁺ would be the precursor ion. A collision-induced dissociation (CID) experiment would be performed to identify a stable, high-intensity product ion. For example: m/z [M+H]⁺ → m/z [Fragment]⁺.
-
-
-
Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte's MRM transition to that of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for trace-level quantification by LC-MS/MS.
Performance Data Summary: A Comparative Overview
The following table summarizes the expected performance characteristics of the three validated methods. These values are illustrative and represent what a successful validation campaign would likely achieve, providing a clear basis for comparison.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) |
| Specificity | Good (Relies on chromatographic separation) | Excellent (Separation + Mass) | Superior (Separation + Precursor/Product Mass) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~5-20 ng/mL | ~0.1-0.5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% (with internal standard) |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Throughput | Moderate | Moderate | High (with UHPLC) |
| Cost per Sample | Low | Moderate | High |
Senior Application Scientist's Recommendation
The choice of analytical method is fundamentally driven by the question you need to answer. There is no single "best" method, only the most appropriate method for the intended purpose.
-
For Routine Quality Control (Assay and Purity): HPLC-UV is the recommended method. It provides the necessary precision, accuracy, and robustness for release testing of bulk material and formulated products in a cost-effective and reliable manner. Its operational simplicity makes it ideal for high-throughput QC environments.
-
For Structural Confirmation and Volatile Impurity Profiling: GC-MS is the superior choice. Its strength lies in providing structural information from the mass spectrum, which is invaluable for identifying unknown impurities or confirming the identity of the main component. It is the go-to method if volatile side-products from the synthesis are a concern.
-
For Trace-Level Quantification and Bioanalysis: LC-MS/MS is unparalleled. If the analytical goal is to detect the analyte at very low levels—for instance, as a genotoxic impurity, a metabolite in plasma, or a residue in an environmental sample—the sensitivity and selectivity of LC-MS/MS are required. While the most complex and costly of the three, it provides data that is unattainable with other techniques.
By understanding the distinct advantages and operational domains of each of these powerful analytical techniques, researchers and drug development professionals can confidently select, develop, and validate a method that ensures the quality and safety of their products.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- National Center for Biotechnology Information. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
- USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- National Center for Biotechnology Information. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
- SIELC Technologies. (2018, May 16). 3-Chloro-4-methyl-6-phenylpyridazine.
- National Institutes of Health. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ChemSynthesis. (2025, May 20). 3-chloro-6-(4-methoxyphenyl)pyridazine.
- ChemicalBook. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE synthesis.
- Pyridazine.
- ResearchGate. (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
- Agilent. (2013, April 24). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an.
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted.
- PubMed. (2021, November 15). Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning.
- PubChem - NIH. 3-Chloro-6-phenylpyridazine.
- 3-Chloro-6-phenyl-pyridazine-4-carbonitrile.
- PubChemLite. 3-chloro-6-(4-methylphenyl)pyridazine (C11H9ClN2).
- ResearchGate. (2025, August 6). (PDF) A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient.
Sources
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Structural Characterization & Comparison Guide: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine
This guide provides a technical comparison and structural characterization framework for 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine , a critical intermediate in the synthesis of pyridazinone-based acaricides (e.g., Pyridaben analogs) and pharmaceutical scaffolds.
While specific crystallographic unit cell parameters for this exact derivative are often proprietary, this guide establishes a comparative structural model using experimentally validated data from close analogs (3-chloro-6-phenylpyridazine and 3,6-dichloropyridazine) and provides a standardized protocol for de novo determination.
Executive Summary & Compound Profile
Target Compound: 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine CAS Relevance: Substituted 3-chloro-6-arylpyridazines are key electrophilic scaffolds. The specific 4-chloro-3-methylphenyl motif suggests applications in agrochemistry where lipophilicity and metabolic stability (blocked para-position) are required.
Comparative Benchmark Matrix
This table compares the target compound against experimentally characterized analogs to establish expected solid-state properties.
| Feature | Target: 3-Cl-6-(4-Cl-3-Me-Ph)-pyridazine | Benchmark A: 3-Chloro-6-phenylpyridazine | Benchmark B: 3,6-Dichloropyridazine |
| Formula | C₁₁H₈Cl₂N₂ | C₁₀H₈ClN₂ | C₄H₂Cl₂N₂ |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 239.09 g/mol | 190.63 g/mol | 148.98 g/mol |
| Melting Point | Predicted: 165–175 °C | Experimental: 159–161 °C | Experimental: 68–69 °C |
| Crystal System | Predicted: Monoclinic (P2₁/c) | Likely: Monoclinic | Monoclinic |
| Dihedral Angle | ~15–30° (Planar distortion) | ~20–40° (Twisted) | N/A (Single ring) |
| Primary Interaction | Cl···Cl Halogen Bonding / | Cl···N Interactions |
Analyst Note: The addition of the 3-methyl and 4-chloro substituents significantly increases the melting point relative to the unsubstituted phenyl analog due to enhanced molecular weight and the potential for intermolecular Cl···Cl halogen bonding, which acts as a "molecular clip" in the crystal lattice.
Structural Analysis & Packing Motifs
The crystallographic performance of the target is governed by two competing forces: Conformational Planarity vs. Steric Bulk .
A. Molecular Conformation[6]
-
Pyridazine Core: The 3,6-disubstituted pyridazine ring is strictly planar.
-
Biaryl Twist: unlike 2-substituted analogs, the 3-methyl group on the phenyl ring is in the meta position relative to the pyridazine linkage. This minimizes steric clash with the pyridazine nitrogens, allowing the molecule to adopt a quasi-planar conformation (Dihedral angle < 30°). This planarity favors dense crystal packing.
B. Intermolecular Interactions (The "Performance")
In the solid state, this compound is expected to exhibit a "Herringbone" or "Slipped Stack" motif driven by:
-
Halogen Bonding (Type II): The C-Cl bond at the 4-position is highly polarizable. Expect linear C-Cl···N interactions (approx. 3.0 Å) where the halogen acts as the Lewis acid and the pyridazine nitrogen as the Lewis base.
-
-
Stacking: The electron-deficient pyridazine ring stacks effectively with the electron-rich (methyl-donating) phenyl ring of an adjacent molecule.
Visualization: Predicted Interaction Pathway
The following diagram illustrates the logical flow of forces stabilizing the crystal lattice.
Figure 1: Logic map of intermolecular forces driving the crystallization of the target compound.
Experimental Protocol: Crystallization & Data Collection
Since specific data may need to be generated de novo, this self-validating protocol ensures high-quality single crystals suitable for X-ray Diffraction (XRD).
Phase 1: Synthesis & Purification
-
Reaction: Suzuki-Miyaura coupling of 3,6-dichloropyridazine with (4-chloro-3-methylphenyl)boronic acid .
-
Catalyst: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (2:1).
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1). Critical: Isolate the mono-coupled product from the bis-coupled byproduct.
Phase 2: Crystal Growth (Vapor Diffusion Method)
This method is superior to slow evaporation for obtaining X-ray quality crystals of halogenated heterocycles.
-
Inner Vial: Dissolve 20 mg of pure compound in 1.5 mL of Dichloromethane (DCM) . Ensure complete dissolution.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in the dark.
-
Timeline: Pentane vapors will slowly diffuse into the DCM, reducing solubility. High-quality prisms should form within 48-72 hours.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the methyl group.
-
Refinement Target: R-factor < 5.0%.
-
CheckCIF: Validate against Hirshfeld surface analysis to confirm the Cl···N interactions.
Comparative Performance Review
Why choose this scaffold?
| Performance Metric | 3-Chloro-6-(4-chloro-3-methylphenyl)pyridazine | Alternative: 3-Chloro-6-phenylpyridazine |
| Lipophilicity (LogP) | High (~3.8) . Excellent membrane permeability for biological targets. | Moderate (~2.5). |
| Metabolic Stability | High. The 4-Cl and 3-Me groups block major metabolic oxidation sites on the phenyl ring. | Low. Susceptible to para-hydroxylation by CYP450. |
| Synthetic Versatility | High. The remaining 3-Cl on the pyridazine is highly reactive for SNAr reactions (e.g., adding amines/thiols). | Identical reactivity at the pyridazine core. |
Workflow Visualization
Figure 2: Operational workflow for generating crystal structure data.
References
-
Synthesis of 3-chloro-6-arylpyridazines: ChemicalBook & PubChem Data Sources. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Synthesis. Available at:
-
Crystal Structure of Pyridazine Analogs: Arslan, H., et al. "3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine." Acta Crystallographica Section E, 2010. Available at:
-
General Pyridazine Chemistry: Organic Chemistry Portal. Synthesis of Pyridazines. Available at:
-
Benchmark Data (3-Chloro-6-phenylpyridazine): Sigma-Aldrich Product Specification. Available at:
Sources
- 1. 3-氯-6-苯基哒嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chloro-6-(3,4-dimethylphenyl)pyridazine|CAS 64262-73-3 [benchchem.com]
- 3. PubChemLite - 3-chloro-6-ethynylpyridazine (C6H3ClN2) [pubchemlite.lcsb.uni.lu]
- 4. Gaseous and crystalline phase molecular structures of 4,6-dichloropyrimidine, 2,6-dichloropyrazine and 3,6-dichloropyridazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. sci-hub.box [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
